N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol, 2-methoxybenzoic acid, and ethylenediamine.
Reaction Steps:
Reaction Conditions: These reactions typically require specific conditions such as controlled temperature, pH, and the use of catalysts or solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals or as a chemical intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)-4-methoxybenzamide: Lacks the chlorophenyl group, which may result in different biological activity.
N-(2-Aminoethyl)-4-chlorobenzamide: Lacks the methoxy groups, potentially altering its chemical reactivity and pharmacological properties.
N-(2-Aminoethyl)-4-[(4-bromophenyl)methoxy]-2-methoxybenzamide: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological effects.
Uniqueness
N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide is unique due to the presence of both the chlorophenyl and methoxy groups, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
919772-42-2 |
---|---|
Molecular Formula |
C17H19ClN2O3 |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
N-(2-aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide |
InChI |
InChI=1S/C17H19ClN2O3/c1-22-16-10-14(6-7-15(16)17(21)20-9-8-19)23-11-12-2-4-13(18)5-3-12/h2-7,10H,8-9,11,19H2,1H3,(H,20,21) |
InChI Key |
HSFHHYKTUZFHFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=C(C=C2)Cl)C(=O)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.